molecular formula C18H18N2O B1679723 Proquazone CAS No. 22760-18-5

Proquazone

Cat. No.: B1679723
CAS No.: 22760-18-5
M. Wt: 278.3 g/mol
InChI Key: JTIGKVIOEQASGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Proquazone primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain .

Mode of Action

The mechanism of action of this compound involves the inhibition of COX enzymes . By inhibiting these enzymes, this compound effectively reduces the production of these inflammatory mediators, thereby alleviating symptoms associated with various inflammatory conditions .

Biochemical Pathways

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including the mediation of inflammation and pain. Therefore, the inhibition of prostaglandin synthesis by this compound can lead to a reduction in inflammation and pain .

Pharmacokinetics

This compound is subject to extensive first-pass metabolism. Between 80 and 95% of a single dose is metabolised during its first passage through the liver . This compound is also extensively bound to plasma protein (> 98%) . These pharmacokinetic properties can impact the bioavailability of this compound, influencing its therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound can alleviate symptoms associated with various inflammatory conditions . Additionally, evidence from small groups of patients with rheumatoid arthritis treated for a year or more suggests that this compound may inhibit or arrest progression of bone erosions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the overall impression from clinical trials to date is that this compound at dosages of greater than or equal to 900 mg/day produces a high incidence of gastrointestinal symptoms such as diarrhoea (in approximately 30% of patients) . These effects were usually of mild to moderate severity and transient in nature . Initial experience with lower dosages of this compound (300 to 450 mg/day) suggest that efficacy is maintained and tolerability markedly improved .

Preparation Methods

Synthetic Routes and Reaction Conditions: Proquazone is synthesized through a series of chemical reactions involving quinazolinone derivatives. The synthesis typically involves the condensation of appropriate aromatic amines with isocyanates or carbamates under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Proquazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

Proquazone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Proquazone: this compound is unique in that it does not have a free acid group in its structure, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. Additionally, this compound has been shown to have a lower incidence of gastrointestinal side effects compared to some other NSAIDs .

Properties

IUPAC Name

7-methyl-4-phenyl-1-propan-2-ylquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12(2)20-16-11-13(3)9-10-15(16)17(19-18(20)21)14-7-5-4-6-8-14/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIGKVIOEQASGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021210
Record name Proquazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22760-18-5
Record name Proquazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22760-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proquazone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022760185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proquazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13649
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Proquazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proquazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROQUAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VPJ2980S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 28.2 g. of 7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H) quinazolinone, 9.6 g. of sulfur, 10 gms of sodium hydroxide, 20 gms of calcium chloride and 200 mls of carbitol (2-[2-ethoxyethoxy]ethanol) is heated under a nitrogen blanket at 150° C. for 2 hours. The resulting mixture is then cooled to 65° C., 500 mls. of benzene added and the mixture cooled with stirring to 15° C. and the liquid phase decanted. The organic phase is washed with water and evaporated to obtain an oil which is dissolved in a mixture of 100 mls of benzene and 100 mls of 50% aqueous hydrochloric acid. The resulting mixture is stirred for one hour at room temperature, the phases separated and the acid phase treated with 50 mls of benzene. The acid phase is neutralized with 50% sodium hydroxide solution, extracted with 150 mls of benzene and the benzene extracts washed with water until neutral. After drying over sodium sulfate, the benzene solution is evaporated to obtain the crude product which is recrystallized from ethylacetate to obtain 1-isopropyl-4-phenyl-7-methyl-2[1H]quinazolinone, m.p. 141°-142° C.
Name
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H) quinazolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 200 ml. of p-cymene, 40 g. of ferric oxide and 7 g. of sulfur is heated to reflux (ca. 175° C.), and there is then added thereto dropwise over a period of 40 minutes a hot (130° C.) solution of 28.2 g. of 7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H)-quinazolinone in 200 mls. of p-cymene. The resulting solution is refluxed for 3.5 hours during which time 1.8 mls. of water are collected in a Dean Stark separator. The reaction solution is then cooled to 28° C. and filtered through a celite pad which is then washed 4 times each with 25 mls. of toluene. The toluene washings are extracted with 50 mls. of 4 N. hydrochloric acid and the p-cymene filtrate is extracted with 350 mls. of 4 N. hydrochloric acid. The acid extracts are combined and extracted with 100 mls. of toluene, and such toluene extracts discarded. The acid solution remaining after such toluene extraction is treated by addition of 350 mls. of toluene and 100 g. of 50% aqueous sodium hydroxide solution. The phases are separated and the toluene phase washed twice each with 100 mls. of water, followed by drying over sodium sulfate, filtering and evaporation in vacuo. The solid residue is crystallized from ethyl acetate to obtain 7-methyl-1-isopropyl-4-phenyl-quinazolin-2(1H)-one, m.p. 139°-141° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H)-quinazolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a suspension of 1.8 g sodium hydride in 25 ml tetrahydrofurane are added portionwise 13.08 g 1-isopropyl-7-methyl-quinazolin-2,4(1H,3H)-dione under constant release of hydrogen. 40 ml of a 2N solution of phenylmagnesiumbromide in tetrahydrofurane are added dropwise at 40° C. to the clear solution and the resulting suspension stirred at 40° for 15 hours. Water is added and the solvent is evaporated in vacuo. The residue is taken up with methylene chloride and 30 ml 12% hydrochloric acid. The organic layer is concentrated to give the title compound (recrystallized from toluene), m.p. 140°-143°.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
1-isopropyl-7-methyl-quinazolin-2,4(1H,3H)-dione
Quantity
13.08 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To 50 ml. of xylene are added 1.35 g. of 7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H)-quinazolinone and 0.32 g. sulfur. The mixture is boiled overnight (about 16 hours). The resulting solution is evaporated under pressure and the catalyst crystalline residue is recrystallized from ether/petroleum ether to give 7-methyl-1-isopropyl-4-phenyl-2(1H)-quinazolinone.
Name
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H)-quinazolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Proquazone
Reactant of Route 2
Proquazone
Reactant of Route 3
Proquazone
Reactant of Route 4
Reactant of Route 4
Proquazone
Reactant of Route 5
Proquazone
Reactant of Route 6
Proquazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.